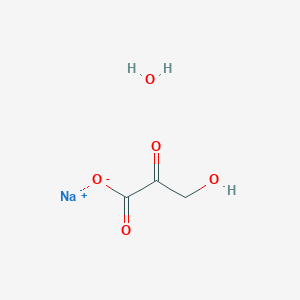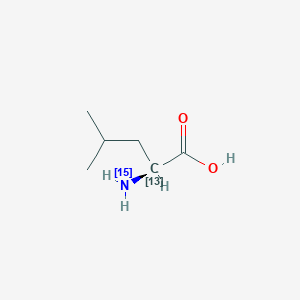
Taurolithocholic acid 3-sulfate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt. It is known for its potential use as a topical microbicidal agent. This compound is derived from lithocholic acid and is conjugated with taurine and sulfate groups, making it a unique bile acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid 3-sulfate disodium salt involves the conjugation of lithocholic acid with taurine and subsequent sulfation. The reaction conditions typically involve the use of strong acids and bases to facilitate the conjugation and sulfation processes. The exact synthetic route can vary, but it generally includes the following steps:
Conjugation with Taurine: Lithocholic acid is reacted with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form taurolithocholic acid.
Sulfation: The taurolithocholic acid is then treated with a sulfating agent such as sulfur trioxide-pyridine complex to introduce the sulfate group at the 3-position, resulting in taurolithocholic acid 3-sulfate.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lithocholic acid and taurine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Taurolithocholic acid 3-sulfate disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The sulfate group can be reduced to a hydroxyl group under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of a ketone derivative.
Reduction: Reduction of the sulfate group yields a hydroxyl derivative.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Taurolithocholic acid 3-sulfate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It is used to investigate the effects of bile acids on cellular processes, such as apoptosis and cell signaling.
Medicine: It has potential therapeutic applications in treating diseases related to bile acid metabolism.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
Taurolithocholic acid 3-sulfate disodium salt exerts its effects through several mechanisms:
Molecular Targets: It interacts with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5).
Pathways Involved: It modulates signaling pathways involved in bile acid metabolism, inflammation, and apoptosis. For example, it can inhibit bile acid-induced apoptosis by activating cyclic AMP (cAMP) pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Taurocholic acid sodium salt hydrate
- Sodium taurolithocholate
- Chenodeoxycholic acid
- Lithocholic acid
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Glycocholic acid hydrate
- Sodium taurodeoxycholate hydrate
Uniqueness
Taurolithocholic acid 3-sulfate disodium salt is unique due to its specific conjugation with taurine and sulfate groups, which imparts distinct chemical and biological properties. Unlike other bile acids, it has enhanced surfactant properties and potential microbicidal activity, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C26H45NNaO8S2 |
|---|---|
Molekulargewicht |
586.8 g/mol |
InChI |
InChI=1S/C26H45NO8S2.Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
InChI-Schlüssel |
FNFZAEQNDMTPJH-HRHHVWJRSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)





![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
